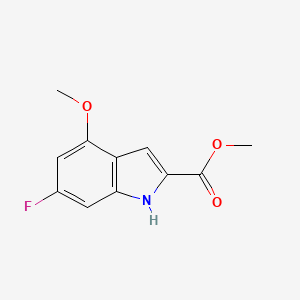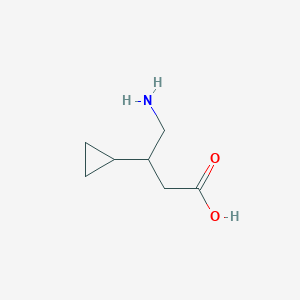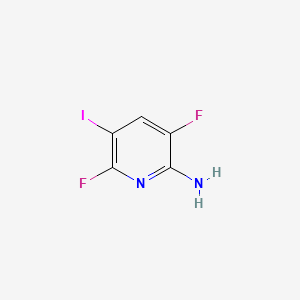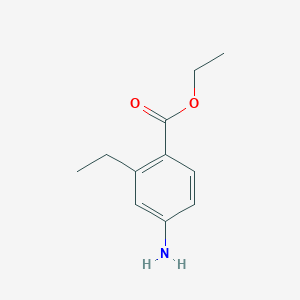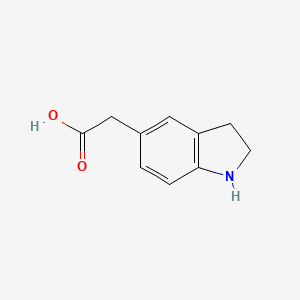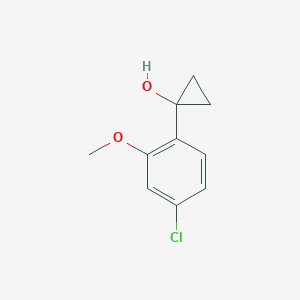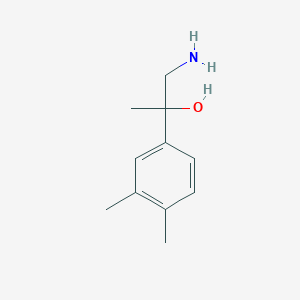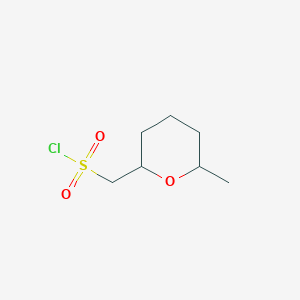
(6-Methyloxan-2-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methyloxan-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C7H13ClO3S It is a derivative of oxane (tetrahydropyran) and features a methanesulfonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyloxan-2-yl)methanesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methyloxan-2-ol, which is commercially available or can be prepared from 6-methyl-2-hexanol through cyclization.
Sulfonylation: The hydroxyl group of 6-methyloxan-2-ol is converted to a methanesulfonyl chloride group using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N). The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of safer and more efficient reagents and solvents is also considered to minimize environmental impact.
化学反応の分析
Types of Reactions
(6-Methyloxan-2-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the sulfonyl chloride group to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile (CH3CN) or dimethylformamide (DMF).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed under oxidative conditions.
科学的研究の応用
Chemistry
In organic synthesis, (6-Methyloxan-2-yl)methanesulfonyl chloride is used as a sulfonylating agent to introduce the methanesulfonyl group into various substrates. This modification can enhance the reactivity and stability of the resulting compounds.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors, particularly targeting sulfonamide-sensitive enzymes. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the materials science industry, this compound is used in the synthesis of specialty polymers and resins
作用機序
The mechanism by which (6-Methyloxan-2-yl)methanesulfonyl chloride exerts its effects is primarily through the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of stable sulfonamide, sulfonate, or sulfonic acid derivatives. These modifications can alter the biological activity of the target molecules, leading to various therapeutic effects.
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar reactions but lacks the oxane ring structure.
(4-Methyloxan-2-yl)methanesulfonyl Chloride: A structural isomer with the methyl group at a different position on the oxane ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride with a toluene ring instead of an oxane ring.
Uniqueness
(6-Methyloxan-2-yl)methanesulfonyl chloride is unique due to the presence of the oxane ring, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
特性
分子式 |
C7H13ClO3S |
|---|---|
分子量 |
212.70 g/mol |
IUPAC名 |
(6-methyloxan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-6-3-2-4-7(11-6)5-12(8,9)10/h6-7H,2-5H2,1H3 |
InChIキー |
XFTNCRHZKGENJY-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(O1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



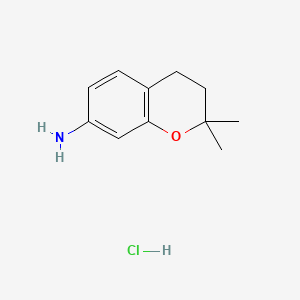


![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine](/img/structure/B13518322.png)
